Tipifarnib S enantiomer
Description
Significance of Chirality in Drug Discovery and Development
Chirality is a critical factor in drug design because the spatial arrangement of atoms in a molecule can dramatically influence its biological activity. researchfloor.org Receptors, enzymes, and other biological targets are chiral and therefore can exhibit stereoselectivity, meaning they may interact differently with each enantiomer of a chiral drug. mdpi.comkhanacademy.org This can lead to significant differences in the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles of the two enantiomers. researchgate.net
One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for undesirable or toxic effects. mdpi.com The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, tragically underscored the importance of understanding and controlling chirality in drug development. researchfloor.orgsolubilityofthings.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug. nih.govrsc.org The development of single-enantiomer drugs, sometimes through a process known as "chiral switching" from an existing racemic mixture, can lead to improved therapeutic indices, more predictable pharmacological profiles, and reduced potential for drug interactions. mdpi.comresearchgate.net
Overview of Enantioselective Synthesis and Separation Methodologies
Given the differential effects of enantiomers, the ability to produce enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. nih.gov Broadly, two main strategies are employed: enantioselective synthesis and chiral separation.
Enantioselective synthesis , also known as asymmetric synthesis, aims to create a specific enantiomer directly. wikipedia.org This can be achieved through several approaches:
Chiral catalysts: Using chiral metal complexes or organocatalysts to direct the reaction towards the formation of one enantiomer over the other. researchgate.net
Chiral auxiliaries: Temporarily attaching a chiral molecule to the starting material to guide the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. wikipedia.org
Biocatalysis: Employing enzymes, which are inherently chiral, to catalyze reactions with high enantioselectivity. wikipedia.org
Chiral pool synthesis: Starting with a readily available, enantiomerically pure natural product and modifying it chemically to obtain the desired target molecule. wikipedia.org
Chiral separation , or resolution, involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) into its individual components. Common techniques include:
Diastereomeric crystallization: Reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov
Chiral chromatography: Utilizing a chiral stationary phase (CSP) in techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. nih.gov
Capillary electrophoresis (CE): This technique offers an alternative to chromatography for enantioseparation and is used for determining the enantiomeric purity of pharmaceuticals. mdpi.com
Differential Biological Activities of Enantiomers: General Principles and Case Studies
The differential biological activity of enantiomers arises from the specific three-dimensional interactions between the drug molecule and its biological target. khanacademy.org An optimal fit, often described by the "three-point attachment model," between the drug and the receptor is typically required for a biological response. mdpi.com One enantiomer may achieve this optimal fit, while its mirror image cannot, leading to a range of possible outcomes. khanacademy.org
Several well-documented case studies illustrate this principle:
Ibuprofen: This common non-steroidal anti-inflammatory drug (NSAID) is sold as a racemate. However, only the (S)-enantiomer possesses the desired anti-inflammatory activity. The (R)-enantiomer is largely inactive but is converted to the (S)-enantiomer in the body. solubilityofthings.com
Bupivacaine: For this local anesthetic, the (S)-enantiomer (levobupivacaine) is significantly less cardiotoxic than the (R)-enantiomer and the racemate. The development of levobupivacaine (B138063) as a single-enantiomer drug improved its safety profile. mdpi.com
Ketamine: Used as an anesthetic, ketamine is a racemate. The (S)-enantiomer has a higher affinity for the NMDA receptor and exhibits greater anesthetic potency compared to the (R)-enantiomer. mdpi.com
These examples highlight the critical need to evaluate the pharmacological and toxicological properties of each enantiomer of a chiral drug candidate individually.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJCIYEEKOWNM-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Tipifarnib S Enantiomer
Comparative Analysis of Farnesyltransferase (FTase) Inhibition
Farnesyltransferase is a crucial enzyme that catalyzes the post-translational attachment of a farnesyl group to specific protein substrates, a process known as farnesylation. This modification is essential for the proper localization and function of numerous signaling proteins, including those in the Ras superfamily.
The inhibitory activity of Tipifarnib (B1682913) enantiomers against FTase shows a marked difference, underscoring the stereoselective nature of the enzyme's active site. The (R)-enantiomer, Tipifarnib, is a highly potent inhibitor of FTase with a half-maximal inhibitory concentration (IC50) reported to be as low as 0.6 nM. targetmol.commedchemexpress.commedchemexpress.com In stark contrast, the Tipifarnib S enantiomer is significantly less active. adooq.commedchemexpress.commedchemexpress.com Research indicates that the (R)-enantiomer is approximately 50 to over 100 times more potent than the S enantiomer at inhibiting FTase. researchgate.netnih.gov
FTase is a heterodimeric enzyme composed of an α-subunit and a β-subunit. mdpi.com The active site is located within a cavity of the β-subunit, which also contains a catalytic zinc ion (Zn2+) essential for the enzymatic reaction. researchgate.netmdpi.com Inhibitors like Tipifarnib bind within this active site, competing with the protein substrate. acs.org The significantly weaker inhibition kinetics of the S enantiomer imply a lower binding affinity for the FTase active site compared to its (R)-counterpart.
Table 1: Comparative Inhibitory Potency of Tipifarnib Enantiomers against Farnesyltransferase (FTase)
| Compound | Common Name | Relative Potency | IC50 (approx.) |
|---|---|---|---|
| (R)-(+)-Tipifarnib | Tipifarnib | High | 0.6 - 0.86 nM targetmol.commedchemexpress.commedchemexpress.com |
| (S)-(-)-Tipifarnib | This compound | Low (50-100x less active than R-enantiomer) researchgate.netnih.gov | Not typically reported due to low activity |
The profound difference in inhibitory activity between the Tipifarnib enantiomers is a direct consequence of the stereospecificity of the enzyme-inhibitor interaction. researchgate.netnih.gov The three-dimensional structure of the FTase active site creates a chiral environment that preferentially accommodates the (R)-enantiomer.
Crystal structure analyses of the (R)-enantiomer complexed with FTase reveal the precise molecular interactions responsible for its high-affinity binding. acs.org Key structural components of the Tipifarnib molecule, including its imidazole (B134444), quinolinone, and chloro-benzene rings, engage in specific hydrophobic and hydrogen-bonding interactions with amino acid residues within the active site. researchgate.net The stereochemistry of the chiral carbon in the (R)-enantiomer orients these functional groups in an optimal conformation for a tight and stable fit.
Conversely, the this compound, with its opposite spatial arrangement at the chiral center, cannot achieve this optimal alignment. Its functional groups are misaligned with the corresponding interaction points in the enzyme's active site, resulting in weaker binding and, consequently, substantially lower inhibitory potency. researchgate.netnih.gov This demonstrates that the precise three-dimensional architecture of the inhibitor is critical for effective FTase inhibition.
Downstream Cellular Pathway Modulation
The primary mechanism of action for FTase inhibitors is the prevention of farnesylation of key cellular proteins, which disrupts their function and the signaling pathways they control. drugbank.comtargetmol.com
Farnesylation is the rate-limiting step for the maturation of several proteins critical for signal transduction. nih.gov The most well-known substrates of FTase are the Ras family of small GTPases (HRAS, NRAS, and KRAS). nih.gov However, other proteins are also farnesylated, including Rheb (Ras homolog enriched in brain), lamins (nuclear structural proteins), and the chaperone protein HDJ-2. iiarjournals.orgnih.govnih.gov Inhibition of the farnesylation of proteins like HDJ-2 and the resulting accumulation of their unprocessed forms serve as reliable biomarkers for FTase inhibitor activity in cells. iiarjournals.orgnih.gov
Given that the this compound is a very weak inhibitor of FTase, its impact on the farnesylation of Ras and these other substrate proteins is minimal compared to the potent effects of the (R)-enantiomer. medchemexpress.comnih.gov
The farnesyl tail acts as a lipid anchor, which is necessary to attach Ras proteins to the inner surface of the plasma membrane. drugbank.comnih.gov This membrane localization is an absolute prerequisite for Ras to become activated and to propagate signals from cell surface receptors to downstream effector pathways, such as the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, which regulate cell proliferation, survival, and differentiation. medchemexpress.comnih.govnewdrugapprovals.org
By inhibiting FTase, Tipifarnib prevents Ras farnesylation, thereby blocking its translocation to the cell membrane and inhibiting downstream signaling. nih.govnih.gov Due to its significantly lower potency, the this compound has a substantially diminished capacity to prevent Ras membrane localization and modulate these critical signal transduction cascades.
A crucial aspect of the pharmacology of FTase inhibitors relates to their differential effects on the three main Ras isoforms. While all three isoforms can be farnesylated, only HRAS is exclusively dependent on this modification for its membrane localization and function. nih.govresearchgate.net
KRAS and NRAS possess a critical backup mechanism; if farnesylation is blocked by an FTase inhibitor, they can be alternatively lipid-modified by a related enzyme, geranylgeranyltransferase I (GGTase I). drugbank.comnih.gov This alternative prenylation allows KRAS and NRAS to bypass the effects of FTase inhibition and still localize to the cell membrane to perform their signaling functions. iiarjournals.org Tipifarnib does not inhibit GGTase I. nih.gov
Therefore, the biological activity of FTase inhibitors is most pronounced against pathways driven by HRAS. nih.govresearchgate.net Any cellular effects resulting from the weak FTase inhibition by the this compound would be expected to be primarily directed at HRAS-dependent processes, with negligible impact on KRAS and NRAS signaling.
Table 2: Dependence of Ras Isoforms on Farnesylation
| Ras Isoform | Primary Prenylation | Alternative Prenylation (if Farnesylation is blocked) | Consequence of FTase Inhibition |
|---|---|---|---|
| HRAS | Farnesylation | None nih.govresearchgate.net | Blocked membrane localization and signaling |
| KRAS | Farnesylation | Geranylgeranylation drugbank.comiiarjournals.org | Bypassed by alternative prenylation |
| NRAS | Farnesylation | Geranylgeranylation drugbank.comnih.gov | Bypassed by alternative prenylation |
Modulation of Ras-Independent Pathways
While initially developed to target Ras farnesylation, Tipifarnib's S enantiomer also exerts effects through mechanisms independent of Ras signaling. These actions involve the modulation of other GTP-binding proteins and various kinases, subsequently influencing key cellular signaling cascades.
Impact on GTP-binding proteins and Kinases
Research indicates that the anticancer activities of farnesyltransferase inhibitors like Tipifarnib are not solely dependent on the inhibition of Ras farnesylation. iiarjournals.org It is likely that the inhibition of other farnesylated proteins, such as the small GTPase RhoB, contributes significantly to its apoptotic and antineoplastic effects. iiarjournals.org The effects of farnesyltransferase inhibitors on centromere-binding proteins, CENP-E and CENP-F, have also been associated with cell cycle arrest and apoptosis. iiarjournals.orgnewdrugapprovals.org
Furthermore, Tipifarnib has been shown to influence the activity of various kinases. In preclinical models, it has been observed to decrease the levels of phosphorylated Akt and STAT3, but not Erk1/2, in bone marrow cells. nih.gov This suggests a selective impact on specific kinase pathways. The compound's mechanisms may extend beyond Ras to involve other GTP-binding proteins and kinases, highlighting a broader spectrum of molecular targets. newdrugapprovals.orggoogle.com
Influence on Cell Signaling Cascades (e.g., MAPK, PI3K/Akt, STAT3)
The modulation of various GTP-binding proteins and kinases by this compound leads to downstream effects on critical cell signaling cascades. The Ras/RAF/MAPK pathway is a primary cascade involved in transducing signals from the cell surface to the nucleus, regulating cell proliferation. nih.gov While Tipifarnib was designed to inhibit Ras and consequently the MAPK pathway, its effects are more complex. semanticscholar.orgmdpi.com
Studies have shown that Tipifarnib can interfere with tumor growth, survival, and angiogenesis pathways. iiarjournals.orgebi.ac.uk In breast cancer models, it transiently lowered the levels of phosphorylated ERK and Akt. iiarjournals.org In multiple myeloma cells, treatment with Tipifarnib led to a decrease in the levels of phosphorylated Akt and STAT3. nih.gov The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a known target. iiarjournals.orgnih.gov Inhibition of this pathway is considered a key mechanism for the induction of apoptosis by farnesyltransferase inhibitors. iiarjournals.org
The interplay between these pathways is complex. For instance, HER2/neu overexpression can activate both the PI3K and Ras/Raf/MEK/ERK pathways. iiarjournals.org Tipifarnib has demonstrated the ability to interfere with these pathways in breast cancer models, regardless of HER2/neu status. iiarjournals.orgebi.ac.uk The compound's ability to inhibit both HRAS and RHEB, a crucial activator of mTORC1, positions it as an inhibitor of the mTOR pathway as well, which is a key driver of tumor growth. nih.gov
Cellular Effects in Model Systems
The pharmacological actions of this compound at the molecular level translate into significant cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of angiogenesis. These effects have been investigated in various cancer cell line models.
Comparative Studies on Cell Proliferation and Viability
Studies have compared the cytotoxic effects of Tipifarnib (R115777) and its less active S enantiomer (R115776) on different cancer cell lines. In human breast cancer cells, both enantiomers demonstrated comparable toxicity. iiarjournals.org For example, in BT-474 cells, the IC50 values for R115777 and R115776 were 5.4 µM and 4.9 µM, respectively. iiarjournals.org Similarly, in MDA-MB-231 cells, the IC50 values were 28.9 µM and 23.9 µM, respectively. iiarjournals.org This indicates that the BT-474 cells were approximately four times more sensitive to both enantiomers than the MDA-MB-231 cells. iiarjournals.org
It has been noted that an enantiomer of Tipifarnib with no farnesyltransferase inhibitor activity still demonstrated synergistic inhibition of cellular proliferation when combined with daunorubicin (B1662515) in leukemia cell lines. nih.gov This suggests that mechanisms other than farnesyltransferase inhibition contribute to its effects on cell viability.
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| BT-474 | Tipifarnib (R115777) | 5.4 | iiarjournals.org |
| BT-474 | This compound (R115776) | 4.9 | iiarjournals.org |
| MDA-MB-231 | Tipifarnib (R115777) | 28.9 | iiarjournals.org |
| MDA-MB-231 | This compound (R115776) | 23.9 | iiarjournals.org |
Investigation of Apoptosis Induction Pathways
Tipifarnib and its S enantiomer are known to induce apoptosis, or programmed cell death, in cancer cells. ebi.ac.uksmolecule.comnih.gov The inhibition of farnesylated proteins like RhoB is thought to be a key contributor to this pro-apoptotic response. iiarjournals.org Furthermore, the effects of farnesyltransferase inhibitors on centromere-binding proteins have been linked to the induction of apoptosis. iiarjournals.org
A significant mechanism of Tipifarnib-induced apoptosis involves the dysregulation of calcium homeostasis. nih.gov In acute myeloid leukemia and multiple myeloma cells, Tipifarnib was found to induce ER stress and activate a plasma membrane Ca2+ channel, leading to a sustained influx of Ca2+. nih.gov This cytoplasmic Ca2+ overload is directly linked to the induction of apoptosis. nih.gov Pharmacological inhibition of this Ca2+ influx was shown to increase cell survival. nih.gov
The PI3-kinase/AKT2-mediated cell survival and adhesion pathway has also been identified as a critical target for farnesyltransferase inhibitor-induced apoptosis. iiarjournals.org In leukemia cell lines, an enantiomer of Tipifarnib with no farnesyltransferase inhibitor activity showed a synergistic induction of apoptosis when combined with daunorubicin. nih.gov
Angiogenesis Modulation and Related Biomarkers
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. ebi.ac.uksmolecule.comnih.gov This anti-angiogenic activity is mediated through the modulation of various signaling pathways and the secretion of key biomarkers.
In breast cancer models, Tipifarnib was found to inhibit the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-1 (MMP-1). iiarjournals.org VEGF is a potent pro-angiogenic factor, and its downregulation can inhibit tumor angiogenesis. iiarjournals.org MMPs are involved in the degradation of the extracellular matrix, a process necessary for new blood vessel formation.
Preclinical Investigations of Tipifarnib S Enantiomer
In Vitro Efficacy Studies
Comparative Antitumor Activity in Cancer Cell Lines
The S-enantiomer of tipifarnib (B1682913) has been evaluated in preclinical studies to ascertain its effectiveness as an anticancer compound. These in vitro investigations have examined its activity across various cancer cell lines, revealing that its efficacy can be comparable to the more extensively studied R-enantiomer, tipifarnib.
Preclinical research indicates that the S-enantiomer of tipifarnib demonstrates antiproliferative effects against a range of human tumor models in vitro. iiarjournals.org Studies involving human breast cancer cell lines, such as BT-474 and MDA-MB-231, showed that the S-enantiomer (referred to as R115776 in the study) had cytotoxic effects comparable to the R-enantiomer (tipifarnib, R115777). iiarjournals.org Specifically, the IC50 values for the S-enantiomer were 4.9 µM in BT-474 cells and 23.9 µM in MDA-MB-231 cells, similar to the R-enantiomer's values of 5.4 µM and 28.9 µM, respectively. iiarjournals.org This suggests that the BT-474 cell line is approximately four times more sensitive to both enantiomers than the MDA-MB-231 line. iiarjournals.org
Tipifarnib has also shown clinical activity in patients with various hematologic malignancies, including acute myelogenous leukemia (AML), myelodysplastic syndrome, and multiple myeloma, as well as in solid tumors like glioblastoma and breast cancer. google.comnih.gov Laboratory studies have found that leukemic cells from patients were significantly more sensitive to the growth-inhibiting effects of tipifarnib than normal bone marrow cells. google.com The primary antitumor effects of tipifarnib include inhibiting angiogenesis, inducing apoptosis, and direct antiproliferation. google.com Although much of the clinical development has focused on the R-enantiomer, the comparable in vitro potency of the S-enantiomer in certain models highlights its potential. iiarjournals.orgsmolecule.com
Comparative Cytotoxicity of Tipifarnib Enantiomers in Breast Cancer Cell Lines
| Cell Line | Enantiomer | IC50 (µM) |
|---|---|---|
| BT-474 | S-enantiomer (R115776) | 4.9 |
| R-enantiomer (R115777) | 5.4 | |
| MDA-MB-231 | S-enantiomer (R115776) | 23.9 |
| R-enantiomer (R115777) | 28.9 |
Data sourced from a study on biomarkers of anticancer activity in human breast cancer models. iiarjournals.org
A key focus of tipifarnib research is its activity in cancers with HRAS gene mutations. The HRAS protein requires a post-translational modification called farnesylation to function correctly, a process catalyzed by the enzyme farnesyltransferase (FTase). nih.gov Tipifarnib is a potent and highly selective inhibitor of FTase. nih.gov Unlike other RAS proteins such as KRAS and NRAS, which can undergo alternative processing, HRAS is solely dependent on farnesylation, making HRAS-mutant tumors uniquely susceptible to FTase inhibitors. rug.nl
Preclinical studies have demonstrated that tipifarnib induces significant tumor growth inhibition and even regression in HRAS-mutant head and neck squamous cell carcinoma (HNSCC) xenograft models. nih.govnih.gov This antitumor activity is linked to the inhibition of the MAPK signaling pathway, reduced cell proliferation, and induction of apoptosis. nih.gov While the R-enantiomer has been the focus of these advanced studies, the fundamental mechanism of FTase inhibition is shared by both enantiomers. smolecule.com The less active S-enantiomer is often used as a control in such experiments. iiarjournals.org The high sensitivity of HRAS-mutant cancers to FTase inhibition positions tipifarnib as a precision therapy for this specific genetic subset of tumors. nih.govtargetedonc.com
Mechanistic Studies on Activity Differences
The farnesyltransferase inhibitor tipifarnib is a chiral molecule, with the clinically and preclinically investigated active compound being the R enantiomer. The corresponding S enantiomer is noted to be significantly less active. medchemexpress.comnih.gov Preclinical studies have demonstrated that the R enantiomer possesses over 100-fold greater inhibitory activity against protein farnesyltransferase (PFT) than the S enantiomer. nih.govasm.org This substantial difference in potency has prompted mechanistic studies to understand the structural and molecular basis for the reduced activity of the S enantiomer.
However, it is noteworthy that in some specific contexts, the difference in activity is less pronounced. For instance, in studies using BT-474 and MDA-MB-231 human breast cancer cell lines, the R enantiomer (R115777) and the S enantiomer (R115776) showed comparable cytotoxicities. iiarjournals.org This suggests that while the primary target inhibition is highly stereoselective, other factors or off-target effects might contribute to cytotoxicity in certain cell models.
Table 1: Comparative In Vitro Activity of Tipifarnib Enantiomers
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Tipifarnib (R115777) | BT-474 | IC50 | 5.4 µM | iiarjournals.org |
| Tipifarnib S enantiomer (R115776) | BT-474 | IC50 | 4.9 µM | iiarjournals.org |
| Tipifarnib (R115777) | MDA-MB-231 | IC50 | 28.9 µM | iiarjournals.org |
| This compound (R115776) | MDA-MB-231 | IC50 | 23.9 µM | iiarjournals.org |
The diminished activity of the S enantiomer of tipifarnib is primarily attributed to its inability to bind effectively to the active site of its molecular target, protein farnesyltransferase. This is a direct consequence of the specific three-dimensional architecture of the enzyme's binding pocket, which has stringent stereochemical requirements for high-affinity inhibition.
X-ray crystallography and molecular docking studies have been instrumental in elucidating the binding mode of the active R enantiomer of tipifarnib to protein farnesyltransferase. researchgate.netnih.gov The crystal structure of the human farnesyltransferase complexed with tipifarnib (PDB ID: 1SA4) reveals the precise orientation of the R enantiomer within the active site. arxiv.orgarxiv.org These studies show that the R enantiomer fits snugly into the binding pocket, with its imidazole (B134444) nitrogen coordinating to the catalytic zinc ion, a critical interaction for potent inhibition. nih.gov
Molecular docking simulations, building upon these crystallographic data, have been used to compare the binding modes of the R and S enantiomers. google.com These computational models predict that the S enantiomer cannot achieve the same optimal orientation as the R enantiomer. Due to the opposite configuration at the chiral center, the substituents on the S enantiomer are positioned in a way that leads to steric clashes with amino acid residues in the enzyme's active site. nih.gov This unfavorable interaction prevents the S enantiomer from binding with high affinity, thus explaining its significantly reduced inhibitory activity. While direct crystallographic data for the S enantiomer bound to farnesyltransferase is not available, the combination of the R-enantiomer's structural data and molecular modeling provides a strong basis for its reduced activity. nih.govgoogle.com
The profound difference in activity between the tipifarnib enantiomers underscores the strict stereochemical requirements for inhibiting protein farnesyltransferase. nih.gov The enzyme's active site is exquisitely shaped to accommodate its natural substrate, farnesyl pyrophosphate (FPP), and inhibitors that mimic it. The transfer of the farnesyl group by PFTase occurs with a specific stereochemical course, proceeding through an inversion of configuration. acs.org
For an inhibitor like tipifarnib, the precise spatial arrangement of its chemical groups is paramount for effective binding. nih.gov The R configuration allows the molecule's key functional groups—the quinolone ring, the chlorophenyl group, and the imidazole moiety—to align perfectly with their respective binding sub-pockets within the enzyme. nih.gov This precise fit maximizes favorable interactions (such as hydrophobic interactions and hydrogen bonding) and allows the imidazole to coordinate with the essential zinc ion. researchgate.netnih.gov
Conversely, the S enantiomer, being a mirror image, presents these groups in a spatially inverted manner. This incorrect orientation prevents the establishment of the network of interactions necessary for stable, high-affinity binding. This principle of stereospecificity is a common feature in enzyme-inhibitor interactions, but it is particularly pronounced in the case of tipifarnib, leading to the observed >100-fold difference in potency between the enantiomers. nih.govasm.org
To date, specific studies employing comparative proteomic or transcriptomic profiling to directly contrast the cellular effects of the this compound with the active R enantiomer have not been extensively reported in the scientific literature. Such analyses would be highly valuable for a more profound understanding of the S enantiomer's biological activity, or lack thereof.
Comparative proteomics would involve quantifying changes in the cellular proteome following treatment with each enantiomer separately. This could reveal whether the S enantiomer, despite its weak affinity for farnesyltransferase, induces any off-target protein expression changes or degradation patterns that differ from the R enantiomer. nih.govmdpi.com
Similarly, comparative transcriptomic profiling, using techniques like RNA-sequencing, would map the global gene expression changes induced by each enantiomer. nih.govfrontiersin.org This could identify whether the S enantiomer triggers any unique transcriptional pathways or fails to trigger the key pathways affected by the R enantiomer. nih.gov Such studies could definitively confirm whether the biological effects of tipifarnib are solely due to on-target farnesyltransferase inhibition by the R enantiomer or if other, non-stereoselective mechanisms contribute.
Resistance Mechanisms and Combination Strategies Involving Enantiomers
Mechanisms of Resistance to Farnesyltransferase Inhibitors
Resistance to FTIs can emerge through various mechanisms that allow cancer cells to bypass the inhibition of farnesyltransferase (FTase). These mechanisms often involve the activation of alternative signaling pathways or genetic alterations that render the inhibitor ineffective.
A primary mechanism of resistance to FTIs involves the engagement of alternative prenylation pathways. While FTase is responsible for attaching a farnesyl group to target proteins, another enzyme, geranylgeranyltransferase I (GGTase I), can attach a geranylgeranyl group. mdpi.comnih.govcsic.es
Certain proteins that are typically farnesylated, such as KRAS and NRAS, can also be substrates for GGTase I. mdpi.comnih.govtargetedonc.comaacrjournals.org In the presence of an FTI like tipifarnib (B1682913), which blocks farnesylation, these proteins can undergo compensatory geranylgeranylation. nih.govaacrjournals.org This alternative prenylation allows the proteins to maintain their membrane localization and downstream signaling functions, thereby conferring resistance to the FTI. mdpi.comnih.gov
However, a key distinction is that HRAS is exclusively a substrate for FTase and cannot be geranylgeranylated. mdpi.comnih.govcsic.estargetedonc.com This makes tumors driven by HRAS mutations particularly sensitive to FTIs. mdpi.comnih.gov The inability of HRAS to be alternatively prenylated is a critical factor in the selective activity of tipifarnib against HRAS-mutant cancers. nih.gov
Research Findings:
Studies have shown that in the presence of FTIs, KRAS and NRAS can be rescued by geranylgeranylation, leading to modest clinical activity of FTIs in cancers driven by these mutations. mdpi.comnih.gov
Conversely, the membrane localization and function of HRAS are significantly suppressed by FTIs because it is not a substrate for GGTase. mdpi.comnih.govtargetedonc.com
Resistance to FTIs can also arise from the reactivation of signaling pathways either upstream or downstream of the targeted farnesylated protein. Even when an FTI successfully inhibits its target, cancer cells can adapt by activating other components of the same or parallel pathways to maintain proliferation and survival.
In the context of HRAS-driven cancers treated with tipifarnib, adaptive resistance has been observed due to the reactivation of the RAS-MAPK signaling pathway. aacrjournals.orgnih.gov This can occur through increased GTP loading of wild-type RAS proteins, often stimulated by receptor tyrosine kinases (RTKs) like EGFR and FGFR. aacrjournals.orgnih.gov
Furthermore, resistance can be associated with the reactivation of the PI3K-AKT-mTOR pathway. nih.govbiorxiv.org The mTORC1 complex, a key regulator of cell growth and survival, can be reactivated, limiting the effectiveness of single-agent FTI therapy. nih.govbiorxiv.org
Research Findings:
In preclinical models of HRAS-driven thyroid cancer, treatment with tipifarnib led to an adaptive reactivation of RAS-MAPK signaling. aacrjournals.orgnih.gov
Inhibition of PI3Kα with alpelisib (B612111) can lead to feedback reactivation of mTOR, which can be mitigated by the concurrent use of tipifarnib. nih.govnih.gov
Acquired resistance to tipifarnib can be driven by specific genetic alterations that emerge during treatment. Whole-exome sequencing of tumors that developed resistance to tipifarnib has identified mutations in genes such as NF1 and GNAS. targetedonc.comaacrjournals.orgnih.govresearchgate.netmdpi.com
NF1 Mutations: The NF1 gene encodes neurofibromin 1, a tumor suppressor that negatively regulates RAS activity. Loss-of-function mutations in NF1 lead to increased RAS signaling, which can overcome the inhibitory effects of tipifarnib. aacrjournals.orgnih.govaacrjournals.org In preclinical studies, a truncating mutation in Nf1 was identified in tipifarnib-resistant tumors. aacrjournals.orgnih.govaacrjournals.org Knockdown of NF1 in a human HRAS-mutant cell line resulted in resistance to tipifarnib. aacrjournals.org
GNAS Mutations: Activating mutations in the GNAS gene, which encodes the Gαs protein, can also confer resistance. These mutations can lead to the activation of the cAMP-CREB pathway and have been found at high allelic frequency in tipifarnib-resistant tumors. targetedonc.comaacrjournals.orgnih.govaacrjournals.org
| Gene | Function | Consequence of Mutation | Reference |
| NF1 | Encodes neurofibromin 1, a negative regulator of RAS. | Loss-of-function mutations lead to reactivation of RAS signaling. | targetedonc.comaacrjournals.orgnih.govaacrjournals.org |
| GNAS | Encodes the Gαs protein. | Activating mutations lead to activation of the cAMP-CREB pathway. | targetedonc.comaacrjournals.orgnih.govaacrjournals.org |
Rational Design of Combination Therapies
To counteract the mechanisms of resistance, a rational approach is to design combination therapies that target multiple nodes within a signaling pathway or parallel pathways.
Combining tipifarnib with other targeted agents has shown synergistic or additive effects in preclinical models, providing a strong rationale for clinical investigation. nih.govkuraoncology.comresearchgate.net
A key strategy to overcome resistance is the vertical or parallel inhibition of the Ras signaling pathway.
PI3Kα Inhibitors: The PI3K-AKT-mTOR pathway is a critical downstream effector of Ras. Preclinical data have demonstrated that the combination of tipifarnib with a PI3Kα inhibitor, such as alpelisib, can have synergistic effects. nih.govnih.govkuraoncology.comresearchgate.netkuraoncology.comkuraoncology.comaacrjournals.org Tipifarnib can block the feedback reactivation of mTOR that occurs following PI3Kα inhibition, leading to more durable pathway inhibition and enhanced antitumor activity. nih.govnih.govaacrjournals.org This combination is being explored in clinical trials for head and neck squamous cell carcinoma (HNSCC) with PIK3CA mutations or HRAS overexpression. nih.govkuraoncology.comaacrjournals.org
Research Findings on Tipifarnib and Alpelisib Combination:
Synergistic or additive activity was observed in a panel of 16 patient-derived xenograft models of HNSCC. kuraoncology.com
In HNSCC cell lines with PIK3CA or HRAS dysregulation, the combination showed marked additive or synergistic inhibitory effects. nih.gov
The combination led to tumor regression in vivo in a PIK3CA-mutant cell line-derived xenograft and nine PDXs with either PIK3CA mutation/amplification or elevated HRAS expression. nih.gov
MEK Inhibitors: MEK is a key kinase in the MAPK signaling cascade, downstream of Ras. Combining tipifarnib with a MEK inhibitor, such as AZD6244 (selumetinib) or trametinib (B1684009), has been shown to be more effective than either agent alone. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net This combination can lead to a more profound and sustained inhibition of the MAPK pathway, improving tumor responses and overcoming adaptive resistance. aacrjournals.orgnih.govaacrjournals.org
Research Findings on Tipifarnib and MEK Inhibitor Combination:
In mice with HRAS-driven thyroid cancers, the combination of tipifarnib and the MEK inhibitor AZD6244 resulted in significantly greater tumor volume reduction compared to tipifarnib alone. aacrjournals.org
In HRAS-mutant rhabdomyosarcoma models, the combination of tipifarnib and trametinib led to tumor regression, an effect not seen with either drug individually. aacrjournals.org
| Combination Agent | Target | Rationale for Combination with Tipifarnib | Preclinical Evidence | Reference |
| Alpelisib | PI3Kα | Overcomes feedback reactivation of mTOR following PI3Kα inhibition. | Synergistic cytotoxicity and tumor regression in HNSCC models. | nih.govnih.govkuraoncology.comresearchgate.netkuraoncology.comkuraoncology.comaacrjournals.org |
| AZD6244 (Selumetinib) | MEK | Prevents adaptive reactivation of the MAPK pathway. | Improved tumor regression in HRAS-driven thyroid cancer models. | aacrjournals.orgnih.gov |
| Trametinib | MEK | Enhances inhibition of the MAPK pathway. | Tumor regression in HRAS-mutant rhabdomyosarcoma models. | aacrjournals.org |
Potential Role in Preventing or Overcoming Drug Resistance
The most significant and well-documented activity of the Tipifarnib S-enantiomer lies in its ability to overcome multidrug resistance (MDR). This is achieved through a mechanism that is distinct from the farnesyltransferase inhibition of its R-enantiomer counterpart.
Research has demonstrated that the enantiomer of Tipifarnib, which lacks farnesyltransferase inhibitor (FTI) activity, is a potent inhibitor of the MDR1 gene product, P-glycoprotein (P-gp). nih.gov P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy, leading to drug resistance.
A key study on human leukemia cell lines overexpressing P-gp (CCRF-CEM and KG1a) revealed that Tipifarnib significantly inhibited the efflux of the anthracycline antibiotic, daunorubicin (B1662515), with an IC50 value of less than 0.5 µM. nih.gov Importantly, similar results were obtained with an enantiomer of Tipifarnib that possesses no FTI activity, strongly suggesting this is the S-enantiomer. nih.gov This finding indicates that the S-enantiomer of Tipifarnib can act as a P-gp inhibitor, thereby resensitizing resistant cancer cells to conventional chemotherapy.
The synergistic effect of the Tipifarnib enantiomer with daunorubicin was demonstrated through the enhanced inhibition of cellular proliferation and increased induction of apoptosis in P-gp overexpressing leukemia cells. nih.gov This synergistic activity was observed without any interference with the post-translational processing of HDJ-2, a biomarker for farnesylation, confirming that the mechanism is independent of farnesyltransferase inhibition. nih.gov
These findings highlight the potential of the Tipifarnib S-enantiomer as a chemosensitizing agent in the treatment of cancers that have developed resistance via P-gp overexpression.
Research Findings on Tipifarnib S-enantiomer and P-glycoprotein Inhibition
| Cell Lines | Drug Combination | Observed Effect | Mechanism of Action | Reference |
| CCRF-CEM (human leukemia, P-gp overexpressing) | Tipifarnib enantiomer (no FTI activity) + Daunorubicin | Synergistic inhibition of cellular proliferation and induction of apoptosis. | Inhibition of P-glycoprotein (P-gp) mediated drug efflux. | nih.gov |
| KG1a (human leukemia, P-gp overexpressing) | Tipifarnib enantiomer (no FTI activity) + Daunorubicin | Potentiation of anthracycline activity. | P-glycoprotein (P-gp) inhibition. | nih.gov |
Chiral Chromatography Techniques for Enantiomer Separation and Quantification
The primary method for the separation and quantification of Tipifarnib enantiomers is chiral High-Performance Liquid Chromatography (HPLC). newdrugapprovals.orgsygnaturediscovery.com This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus enabling their separation. sygnaturediscovery.comcsfarmacie.cz
The principle of separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. eijppr.com For a successful separation, there must be at least a three-point interaction between the analyte and the CSP, which can involve hydrogen bonds, π-π interactions, dipole-dipole interactions, or steric hindrance. csfarmacie.czeijppr.com Polysaccharide-based CSPs, which are widely used for their broad applicability, function through such interaction mechanisms. phenomenex.com
Early patent literature for Tipifarnib describes the separation of its racemic form into individual enantiomers using chiral column chromatography. newdrugapprovals.org A specific system detailed for this separation employs a Chiracel OD column, which is a polysaccharide-based CSP. newdrugapprovals.org The conditions for this separation have been explicitly documented, providing a clear method for both analytical quantification and preparative isolation. newdrugapprovals.org
| Parameter | Condition | Source(s) |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | newdrugapprovals.org |
| Stationary Phase | Chiracel OD (10 µm) | newdrugapprovals.org |
| Mobile Phase | 100% Ethanol | newdrugapprovals.org |
| Flow Rate | 0.5 mL/min | newdrugapprovals.org |
| Detection | UV at 220 nm | newdrugapprovals.org |
This chromatographic method is crucial not only for isolating the enantiomers but also for determining the enantiomeric purity of a given batch.
Strategies for Enantioselective Synthesis of Tipifarnib S Enantiomer
While the (R)-enantiomer is the pharmacologically desired one, the synthesis strategies are relevant to obtaining the pure (S)-enantiomer for use as a reference standard or for research purposes. Initial synthetic routes produced Tipifarnib as a racemic mixture, an equimolar mixture of the (R) and (S) enantiomers. google.com The desired (R)-enantiomer was then isolated via chiral chromatography, but this approach is inherently inefficient, as it results in a maximum theoretical yield of only 50% and discards an equal amount of the (S)-enantiomer. google.com
To improve efficiency and avoid the large-scale chromatographic separation of the final product, methods focusing on classical resolution via diastereomeric salt formation were developed. newdrugapprovals.orggoogle.com This strategy involves reacting the racemic Tipifarnib base with a single enantiomer of a chiral acid, known as a chiral resolving agent. google.comchiralpedia.com This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional methods like fractional crystallization. chiralpedia.com After the separation of the diastereomeric salts, the desired enantiomer of Tipifarnib can be liberated by treatment with a base.
| Strategy | Description | Key Reagents | Source(s) |
| Racemic Synthesis followed by Chiral Chromatography | The initial synthesis produces a racemic mixture of Tipifarnib. The enantiomers are then separated using preparative HPLC with a chiral stationary phase. | Racemic Tipifarnib, Chiral HPLC Column (e.g., Chiracel OD) | newdrugapprovals.orggoogle.com |
| Classical Resolution via Diastereomeric Salt Crystallization | The racemic mixture of Tipifarnib is reacted with an enantiomerically pure chiral acid. The resulting diastereomeric salts are separated by crystallization based on solubility differences. The desired enantiomer is then recovered from the isolated salt. | Racemic Tipifarnib, Chiral Resolving Agent (e.g., L-(-)-Dibenzoyl tartaric acid) | newdrugapprovals.orggoogle.com |
Attempts have also been made to develop asymmetric syntheses that create the desired chirality early in the process, for instance, through the addition of organometallic reagents to N-tert-butanesulfinyl ketimines. newdrugapprovals.orgnewdrugapprovals.org However, these methods can be highly sensitive to reaction conditions, and challenges such as racemization of chiral intermediates can occur, complicating the stereochemical control. newdrugapprovals.orgnewdrugapprovals.org
Characterization of Enantiomeric Excess and Impurities
The characterization of a sample of this compound is primarily focused on determining its enantiomeric purity and identifying any process-related impurities. The most critical chiral impurity in a sample of the (S)-enantiomer is its antipode, the (R)-enantiomer.
Enantiomeric Excess (e.e.) is a measurement of the purity of the chiral sample and is defined as the difference in the mole fraction of the two enantiomers. google.com It is typically determined using the same chiral HPLC methods described for separation. google.comoaes.cc The relative peak areas of the (S) and (R) enantiomers in the chromatogram are used to calculate the enantiomeric excess, a direct measure of the sample's enantiopurity. uma.es
For such an analytical method to be considered reliable for quantification, it must be properly validated. Validation ensures the method is accurate, precise, and robust for its intended purpose. nih.govasianpubs.org
| Validation Parameter | Description | Source(s) |
| Specificity | The ability of the method to separate and quantify the analyte (S-enantiomer) unequivocally in the presence of its enantiomer and other potential impurities. | scispace.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated for this purpose. | nih.gov |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value. | uma.esnih.gov |
| Limit of Quantification (LOQ) | The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. | uma.esnih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed using recovery studies on spiked samples. | nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | nih.gov |
Beyond the (R)-enantiomer, other impurities can be present. These can include residual starting materials, reagents, or byproducts from the synthetic process. researchgate.net For instance, in syntheses starting from a racemic alcohol precursor to Tipifarnib, this alcohol could itself be a potential impurity in the final product. google.com
Conclusion
Q & A
Q. What experimental methods are used to distinguish the S enantiomer of Tipifarnib from its R counterpart in preclinical studies?
To differentiate enantiomers, researchers employ chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns, which exploit stereoselective interactions . Nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents can also resolve enantiomers by inducing distinct chemical shifts in or spectra . Absolute configuration confirmation requires X-ray crystallography or circular dichroism (CD) spectroscopy.
Q. How is the inhibitory activity of Tipifarnib S enantiomer against farnesyltransferase (FTase) quantified in vitro?
FTase inhibition is measured using fluorescence-based assays with recombinant FTase and synthetic peptide substrates (e.g., lamin B or K-RasB). The S enantiomer’s activity is compared to the R enantiomer (Tipifarnib) by calculating IC values. For example, Tipifarnib S inhibits lamin B farnesylation with IC = 0.86 nM, while its activity against K-RasB is weaker (IC = 7.9 nM) . These assays require controlled substrate concentrations (typically 1–5 µM) and pre-incubation with NADPH to stabilize FTase .
Q. What cellular models are appropriate for studying the pharmacodynamic effects of this compound?
HRAS-mutant head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., UM-SCC-1) or patient-derived xenografts (PDX) are ideal for evaluating MAPK pathway inhibition. In vitro, proliferation assays (e.g., MTT or ATP-lite) combined with immunoblotting for pERK or farnesylated proteins (e.g., HDJ-2) validate target engagement . For mechanistic studies, HRAS-mutant isogenic cell pairs can isolate RAS dependency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported FTase inhibition potency of this compound?
Discrepancies in IC values (e.g., 0.86 nM vs. >50 µM ) may arise from substrate specificity (lamin B vs. K-RasB) or assay conditions (e.g., prenylation buffer composition). To address this, standardize assays using identical recombinant FTase batches and validate with reference inhibitors (e.g., L-739750). Include orthogonal methods like metabolic labeling with -farnesyl pyrophosphate to confirm inhibition .
Q. What experimental designs are optimal for studying this compound in combination with proteasome inhibitors (e.g., bortezomib)?
Co-treatment protocols should include:
- Dose matrix analysis : Identify synergistic ratios via Chou-Talalay assays (e.g., 0.1–10 µM Tipifarnib S + 1–20 nM bortezomib).
- Aggresome monitoring : Use immunofluorescence for ubiquitinated protein puncta (e.g., anti-ubiquitin antibody) and quantify autophagic flux via LC3B-II turnover with/without bafilomycin A .
- Apoptosis assays : Measure caspase-3/7 activation and PARP cleavage in myeloma cell lines (e.g., RPMI-8226) .
Q. How does this compound modulate the tumor microenvironment (TME) in pancreatic cancer models?
In pancreatic ductal adenocarcinoma (PDAC) models, combine Tipifarnib S with anti-PD1/CTLA-4 inhibitors and assess:
- Stromal remodeling : Quantify α-SMA cancer-associated fibroblasts (CAFs) via flow cytometry and collagen deposition (Masson’s trichrome staining).
- Hypoxia reduction : Use pimonidazole adducts and HIF-1α IHC to map oxygen gradients post-treatment .
- Drug delivery efficiency : Track intratumoral doxorubicin accumulation via fluorescence microscopy after TME normalization .
Q. What statistical approaches are critical for interpreting this compound’s efficacy in clinical trial simulations?
For time-to-progression (TTP) analysis in phase A trials:
- Use Kaplan-Meier estimates with log-rank tests to compare Tipifarnib S vs. placebo arms.
- Adjust for covariates (e.g., tumor volume, HRAS variant allele frequency [VAF]) via Cox proportional hazards models .
- Power calculations should assume a hazard ratio ≤0.5 (80% power, α = 0.05) based on historical TTP data (e.g., 6 months placebo vs. 12 months treatment) .
Methodological Considerations
- Chiral synthesis : Optimize asymmetric hydrogenation using Ru-BINAP catalysts to minimize racemization during scale-up .
- In vivo PK/PD : Use LC-MS/MS to measure plasma and tumor concentrations in murine xenografts. Correlate exposure with farnesylation inhibition (e.g., HDJ-2 gel shift) .
- Resistance mechanisms : Perform CRISPR-Cas9 screens in HNSCC cells to identify modifiers of Tipifarnib S sensitivity (e.g., prenylation bypass pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
